molecular formula C6H4Br2O5 B12905870 4-Methoxycarbonyloxy-2,3-dibromo-2-buten-4-olide CAS No. 647831-95-6

4-Methoxycarbonyloxy-2,3-dibromo-2-buten-4-olide

Cat. No.: B12905870
CAS No.: 647831-95-6
M. Wt: 315.90 g/mol
InChI Key: CDWXIZUZBSQIHS-UHFFFAOYSA-N
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Description

4-Methoxycarbonyloxy-2,3-dibromo-2-buten-4-olide is an organic compound characterized by its unique structure, which includes methoxycarbonyloxy and dibromo substituents on a butenolide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxycarbonyloxy-2,3-dibromo-2-buten-4-olide typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 2-buten-4-olide using bromine in an organic solvent under controlled conditions. The resulting dibromo intermediate is then reacted with methoxycarbonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxycarbonyloxy-2,3-dibromo-2-buten-4-olide undergoes various chemical reactions, including:

    Substitution Reactions: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an organic solvent.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of various substituted butenolides.

    Reduction: Formation of debrominated or partially reduced products.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

4-Methoxycarbonyloxy-2,3-dibromo-2-buten-4-olide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxycarbonyloxy-2,3-dibromo-2-buten-4-olide involves its interaction with molecular targets such as enzymes or receptors. The dibromo groups may facilitate binding to specific sites, while the methoxycarbonyloxy group can enhance solubility and bioavailability. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

647831-95-6

Molecular Formula

C6H4Br2O5

Molecular Weight

315.90 g/mol

IUPAC Name

(3,4-dibromo-5-oxo-2H-furan-2-yl) methyl carbonate

InChI

InChI=1S/C6H4Br2O5/c1-11-6(10)13-5-3(8)2(7)4(9)12-5/h5H,1H3

InChI Key

CDWXIZUZBSQIHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC1C(=C(C(=O)O1)Br)Br

Origin of Product

United States

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